molecular formula C20H12BrNO3 B11117269 (4E)-4-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one

(4E)-4-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No.: B11117269
M. Wt: 394.2 g/mol
InChI Key: QZODSRFPXZLOHI-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4E)-4-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one is a complex organic compound characterized by its unique structure, which includes a furan ring, a bromophenyl group, and an oxazol-5(4H)-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one typically involves multi-step organic reactions. One common method includes the condensation of 5-(4-bromophenyl)furan-2-carbaldehyde with 2-phenyl-1,3-oxazol-5(4H)-one under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale methods. This could include the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as ethanol or acetonitrile.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of azido or thiol-substituted derivatives.

Scientific Research Applications

(4E)-4-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4E)-4-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and oxazol-5(4H)-one moieties can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-4-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a furan ring and an oxazol-5(4H)-one moiety allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H12BrNO3

Molecular Weight

394.2 g/mol

IUPAC Name

(4E)-4-[[5-(4-bromophenyl)furan-2-yl]methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C20H12BrNO3/c21-15-8-6-13(7-9-15)18-11-10-16(24-18)12-17-20(23)25-19(22-17)14-4-2-1-3-5-14/h1-12H/b17-12+

InChI Key

QZODSRFPXZLOHI-SFQUDFHCSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)Br)/C(=O)O2

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)C(=O)O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.